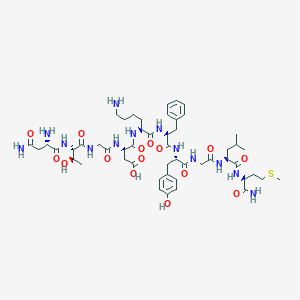
Sialokinin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sialokinin I is a neuropeptide that is found in the salivary glands of ticks. It was first discovered in the salivary glands of the tick, Ixodes scapularis, and has since been found in other tick species. Sialokinin I is a bioactive peptide that has been shown to have a range of physiological and biochemical effects. In
Applications De Recherche Scientifique
1. Enhancement of Virus Infection via Vascular Leakage
Sialokinin, a peptide in mosquito saliva, has been found to enhance virus infection by increasing blood vessel permeability. This leads to an influx of virus-permissive cells, providing more opportunities for the virus to replicate. The study by Lefteri et al. (2022) in the Proceedings of the National Academy of Sciences of the United States of America demonstrates that sialokinin's vertebrate-like tachykinin function is proinflammatory and aids mosquito-borne viruses in infecting the host more efficiently. Inhibiting mosquito salivary factors like sialokinin could be a strategy to reduce disease burden from mosquito-borne viruses (Lefteri et al., 2022).
2. Immune System Modulation
Sialokinin in mosquito saliva also plays a role in shifting human immune responses, as demonstrated by Spencer Clinton et al. (2023) in PLOS Neglected Tropical Diseases. Their research indicates that sialokinin affects the human immune system, particularly the TH1 and TH2 cellular immune responses, during mosquito biting. This understanding is crucial for developing strategies to block arboviral infections by targeting immunomodulatory salivary proteins like sialokinin (Spencer Clinton et al., 2023).
3. Influence on Endothelial Barrier Integrity
Further research by Lefteri et al. (2021) found that sialokinin mediates enhancement of virus infection through a rapid reduction in endothelial barrier integrity. This research, published in bioRxiv, highlights the unique role of sialokinin in mosquito saliva, distinct from non-vector competent mosquitoes, in aiding viral infection through vascular permeability changes. Targeting sialokinin could potentially limit disease severity following infection with Aedes mosquito-borne viruses (Lefteri et al., 2021).
Propriétés
Numéro CAS |
152923-41-6 |
|---|---|
Nom du produit |
Sialokinin I |
Formule moléculaire |
C51H77N13O15S |
Poids moléculaire |
1144.3 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H77N13O15S/c1-27(2)20-35(48(76)60-33(44(55)72)17-19-80-4)58-40(68)25-56-46(74)36(22-30-13-15-31(66)16-14-30)62-49(77)37(21-29-10-6-5-7-11-29)63-47(75)34(12-8-9-18-52)61-50(78)38(24-42(70)71)59-41(69)26-57-51(79)43(28(3)65)64-45(73)32(53)23-39(54)67/h5-7,10-11,13-16,27-28,32-38,43,65-66H,8-9,12,17-26,52-53H2,1-4H3,(H2,54,67)(H2,55,72)(H,56,74)(H,57,79)(H,58,68)(H,59,69)(H,60,76)(H,61,78)(H,62,77)(H,63,75)(H,64,73)(H,70,71)/t28-,32+,33+,34+,35+,36+,37+,38+,43+/m1/s1 |
Clé InChI |
PTYGRHMEBKSLJX-FBCVKHONSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
Séquence |
NTGDKFYGLM |
Synonymes |
Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 sialokinin I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



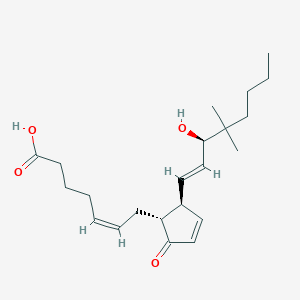
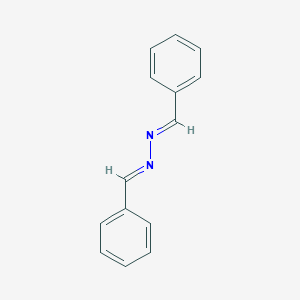
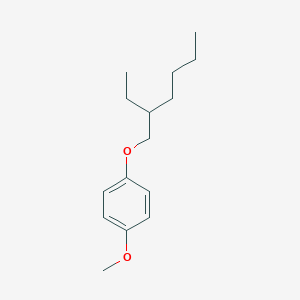
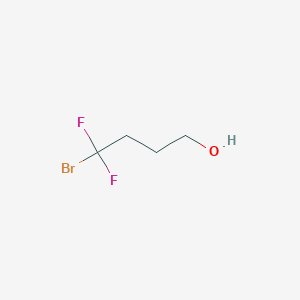
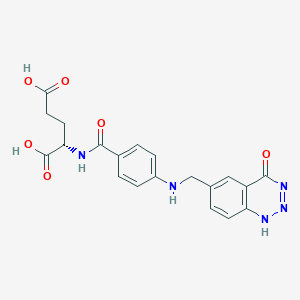
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
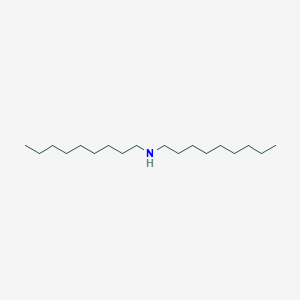
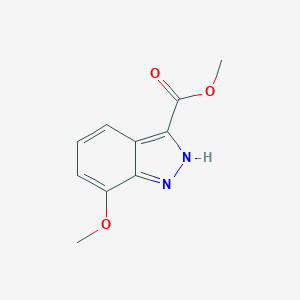

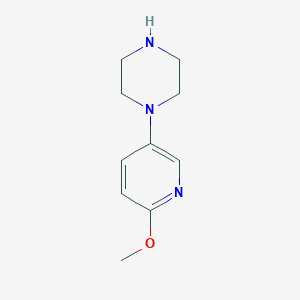
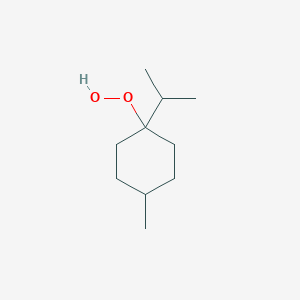


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)